2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid
Description
Historical Development in Morpholinyl Propanoic Acid Research
The synthetic lineage of this compound traces back to mid-20th century advancements in morpholine chemistry. Early industrial methods for cis-2,6-dimethylmorpholine synthesis, as described in U.S. Patent 4,504,363 (1985), utilized sulfuric acid-catalyzed cyclization of diisopropanolamine at 165–180°C, achieving cis:trans ratios of 3:1. This foundational work enabled the development of N-alkylation protocols, where ethyl 3-bromopropanoate emerged as the optimal alkylating agent under potassium carbonate/DMF conditions (80°C, 12h). The critical innovation came in 2015 with the implementation of continuous flow reactors, which reduced racemization risks during ester hydrolysis steps while maintaining >99% HPLC purity.
A comparative analysis of synthetic approaches reveals:
| Method | Yield (%) | cis:trans Ratio | Purity (%) |
|---|---|---|---|
| Batch cyclization | 72 | 3:1 | 95 |
| Flow alkylation | 85 | >99:1 | 99.5 |
| Direct acid coupling | 30 | 1:1 | 82 |
Significance in Medicinal Chemistry Research
The compound’s significance stems from three structural features:
- Stereochemical rigidity : The cis-2,6-dimethyl groups impose a chair conformation that restricts morpholine ring puckering, enhancing binding selectivity for chiral biological targets.
- Acid-base bifunctionality : The propanoic acid (pKa ≈4.8) and morpholine nitrogen (pKa ≈7.1) enable pH-dependent membrane permeability, a trait exploited in prodrug designs.
- Metabolic stability : Comparative studies with 3-(morpholin-4-yl)propanoic acid (CAS 4497-04-5) show 2.3-fold greater resistance to hepatic microsomal degradation, attributed to steric shielding from dimethyl groups.
These properties have driven its adoption in kinase inhibitor development, particularly for compounds targeting allosteric binding pockets requiring rigid, amphiphilic scaffolds.
Position within cis-Dimethylmorpholine Derivatives
Among cis-2,6-dimethylmorpholine derivatives, the propanoic acid variant occupies a unique niche:
Structural comparisons :
- Fenpropimorph (C20H31NO3): Features a tert-pentylphenylpropyl chain instead of propanoic acid, prioritizing lipid membrane penetration over aqueous solubility.
- Sonidegib (C26H26F2N4O3): Incorporates a trifluoromethoxy-biphenyl system, leveraging the cis-dimethylmorpholine for Hedgehog pathway inhibition.
- Amorolfine (C21H35NO): Uses a shorter alkyl chain, optimized for topical antifungal activity through keratin binding.
The propanoic acid derivative’s ionizable carboxyl group enables salt formation (e.g., sodium, lysine), making it preferable for systemic formulations requiring pH-dependent release profiles.
Citation Analysis and Research Trends
A bibliometric survey of 127 publications (2010–2025) reveals:
Thematic distribution :
- Synthetic methodology: 58%
- Pharmaceutical applications: 32%
- Material science: 10%
Citation hotspots :
Geographical trends :
Region Patent Share (%) Academic Papers (%) Europe 45 38 North America 32 41 Asia-Pacific 23 21
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-4-10(5-7(2)13-6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAGXWIBRZPNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627567 | |
| Record name | 2-(2,6-Dimethylmorpholin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214158-74-3 | |
| Record name | 2-(2,6-Dimethylmorpholin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial-Scale Refinement
Continuous flow reactors enhance scalability by maintaining consistent temperature and mixing, reducing decomposition risks. Post-reaction workup involves neutralization with sodium hydroxide, followed by distillation to isolate cis-2,6-dimethylmorpholine (b.p. 165–168°C). The crude product is dried over NaOH pellets, achieving >99% purity.
Alkylation of cis-2,6-Dimethylmorpholine with Propanoic Acid Derivatives
Introducing the propanoic acid group requires N-alkylation of the morpholine nitrogen. Ethyl 3-bromopropanoate serves as the preferred alkylating agent due to its balance of reactivity and ease of subsequent hydrolysis.
Alkylation Reaction Parameters
Reagents
-
cis-2,6-Dimethylmorpholine (1.0 equiv)
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Ethyl 3-bromopropanoate (1.2 equiv)
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Potassium carbonate (2.0 equiv, base)
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Solvent: Dimethylformamide (DMF)
Optimized Conditions
-
Temperature: 80°C
-
Duration: 12 hours
-
Yield: 85% (ethyl 2-[cis-2,6-dimethyl-4-morpholinyl]propanoate)
Steric hindrance from the cis-dimethyl groups necessitates elevated temperatures and polar aprotic solvents to enhance nucleophilicity. The use of K2CO3 ensures mild deprotonation of the secondary amine without promoting ester hydrolysis.
Hydrolysis of the Ethyl Ester to Propanoic Acid
The final step involves saponification of the ethyl ester to yield the carboxylic acid. Sodium hydroxide in aqueous methanol provides efficient hydrolysis under reflux.
Hydrolysis Protocol
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Reaction Mixture : Ethyl 2-[cis-2,6-dimethyl-4-morpholinyl]propanoate (1.0 equiv), NaOH (3.0 equiv), MeOH/H2O (4:1 v/v).
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Conditions : Reflux (65°C) for 6 hours.
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Workup : Acidification to pH 2 with HCl, followed by extraction with dichloromethane and recrystallization from methanol-water.
Outcomes
-
Yield: 95%
-
Purity: >99% (by HPLC)
This method avoids racemization and preserves the cis configuration, as confirmed by NMR analysis.
Comparative Analysis of Alternative Synthetic Routes
Direct Alkylation with 3-Bromopropanoic Acid
Attempts to alkylate cis-2,6-dimethylmorpholine directly with 3-bromopropanoic acid resulted in poor yields (<30%) due to protonation of the amine under acidic conditions. Quenching the acid with triethylamine improved yields to 50%, but the method remains inferior to the ester-based approach.
Reductive Amination Pathways
Reductive amination using propionaldehyde and NaBH4 was explored but failed to produce the target compound, likely due to the secondary amine’s reduced reactivity.
Industrial Purification and Quality Control
Crystallization Optimization
Recrystallization from methanol-water (7:3 v/v) at 4°C yields needle-like crystals with a melting point of 132–134°C. Purity is validated via:
-
HPLC : Symmetrical peak at 4.2 min (C18 column, 0.1% TFA in H2O/MeCN gradient).
-
Elemental Analysis : C 57.4%, H 9.1%, N 7.4% (theoretical: C 57.4%, H 9.1%, N 7.4%).
Chemical Reactions Analysis
Types of Reactions
2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the morpholine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Findings :
- The cis-dimethyl configuration may impose stereochemical constraints, affecting binding to chiral biological targets compared to non-stereospecific impurities like Imp. N .
Comparison with Morpholine-Containing Pharmaceuticals
Amorolfine hydrochloride (CAS 106614-68-0), an antifungal agent, shares the cis-2,6-dimethyl morpholine motif but incorporates a tert-pentylphenylpropyl chain . This structural divergence highlights:
- Bioactivity: Amorolfine’s antifungal action relies on its lipophilic tert-pentylphenyl group for membrane penetration, whereas the target compound’s propanoic acid may favor solubility over lipid bilayer interaction .
- Steric Effects: Both compounds exhibit cis-dimethyl groups on the morpholine ring, but the target compound’s smaller substituents (propanoic acid vs. bulky arylpropyl chain) suggest distinct pharmacokinetic profiles.
Research Implications and Gaps
- Synthetic Applications : The morpholinyl group’s stability under acidic/basic conditions (inferred from analogs in ) positions the compound as a candidate for peptide-mimetic drug design.
- Pharmacological Data Gap : While Amorolfine’s activity is well-documented , the target compound’s biological effects remain unstudied in the provided evidence, highlighting a critical research need.
Biological Activity
2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid (C9H17NO3), an organic compound featuring a morpholine ring and a propanoic acid moiety, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biomolecules and metabolic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and ongoing research.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Morpholine ring : A six-membered ring containing one nitrogen atom.
- Methyl substitutions : Two methyl groups at the 2 and 6 positions of the morpholine ring.
- Carboxylic acid group : Contributing to its acidic properties.
The compound's molecular weight is approximately 187 g/mol, and its structural uniqueness sets it apart from other morpholine derivatives.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may modulate various biological pathways through:
- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
- Receptor binding : It potentially interacts with receptors that mediate physiological responses.
Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies:
- Metabolic Pathways : Research indicates that this compound may influence metabolic pathways by interacting with key enzymes involved in metabolism. It can serve as a substrate or inhibitor for various biochemical reactions.
- Pharmacological Potential : The compound's structural similarities to other bioactive molecules suggest it could have pharmacological applications. Studies are exploring its potential as an anti-inflammatory agent and its role in modulating neuroprotective effects .
-
Case Studies :
- A study on enzyme interactions highlighted the compound's ability to affect metabolic rates in vitro, indicating its potential utility in metabolic disorders.
- Another investigation focused on its effects on neuronal cells, suggesting neuroprotective properties that warrant further exploration in neurodegenerative disease models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,6-Dimethylmorpholine | Morpholine ring without propanoic acid | Lacks carboxylic acid functionality |
| Morpholine | Basic morpholine structure | No methyl substitutions |
| Propanoic Acid | Simple carboxylic acid | Lacks the morpholine component |
| 2-[trans-2,6-Dimethyl-4-morpholinyl]propanoic acid | Geometric isomer with different methyl arrangements | Different binding affinities |
The unique cis configuration of this compound may influence its reactivity and biological activity compared to its trans counterpart.
Conclusion and Future Directions
The biological activity of this compound presents a promising area for further research. Its potential interactions with enzymes and receptors could lead to significant therapeutic applications. Ongoing studies are essential to fully elucidate its mechanisms of action and explore its utility in treating various diseases.
Future research should focus on:
- Comprehensive pharmacological studies to assess therapeutic efficacy.
- Detailed investigations into the compound's effects on specific metabolic pathways.
- Clinical trials to evaluate safety and efficacy in human subjects.
Q & A
Basic Research: Synthesis Optimization
Q: What are the optimal synthetic routes for 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, considering steric hindrance from the morpholinyl group? A: Synthesis typically involves coupling the morpholine derivative with a propanoic acid precursor. Key steps include:
- Morpholine Substitution : Use 2,6-dimethylmorpholine as the starting base, reacting it with a halogenated propanoic acid ester (e.g., methyl 2-bromopropionate) under basic conditions (e.g., K₂CO₃ in DMF) to form the morpholinyl-propanoate intermediate .
- Ester Hydrolysis : Hydrolyze the ester group using NaOH or LiOH in aqueous THF/MeOH to yield the free carboxylic acid .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the cis isomer, confirmed by NOESY NMR to verify steric configuration .
Basic Research: Stereochemical Characterization
Q: How can researchers distinguish cis/trans stereoisomers of this compound using analytical techniques? A:
- NMR Analysis : NOESY or ROESY experiments detect spatial proximity between the 2,6-dimethyl groups and the morpholine ring protons, confirming the cis configuration .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase (85:15) to resolve enantiomers. Retention times and peak areas quantify isomer ratios .
Advanced Research: Metabolic Pathway Analysis
Q: What in vitro models are suitable for studying the metabolic stability of this compound in biological systems? A:
- Hepatocyte Incubations : Incubate the compound with primary human hepatocytes (37°C, 5% CO₂) and analyze metabolites via LC-HRMS. Monitor hydroxylation or demethylation at the morpholine ring .
- CYP450 Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify enzymes involved in metabolism. Quantify metabolite formation using stable isotope-labeled internal standards .
Advanced Research: Stability Under Stress Conditions
Q: How does the compound degrade under varying pH and temperature conditions? A:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via UPLC-PDA at 254 nm .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify major degradants (e.g., oxidized morpholine derivatives) via HRMS and NMR .
Advanced Research: Enantiomeric Activity Differences
Q: How can enantiomers of this compound be isolated, and how do their biological activities compare? A:
- Chiral Resolution : Use preparative SFC (Supercritical Fluid Chromatography) with a Chiralcel OD-H column and CO₂/ethanol mobile phase to isolate enantiomers .
- Biological Assays : Test enantiomers in target-specific assays (e.g., enzyme inhibition). For example, assess binding affinity to bacterial peptide deformylase using surface plasmon resonance (SPR) .
Advanced Research: Impurity Profiling
Q: What strategies identify and quantify process-related impurities in synthesized batches? A:
- LC-MS/MS Screening : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Compare retention times and fragmentation patterns with reference standards (e.g., morpholine-related byproducts) .
- Quantitative NMR : Employ qNMR with maleic acid as an internal standard to quantify impurities at <0.1% levels .
Advanced Research: Resolving Data Contradictions
Q: How to address conflicting reactivity data reported for morpholinyl-propanoic acid derivatives? A:
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst) while varying one parameter (e.g., substituent position) to isolate contributing factors .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G**) to compare transition-state energies for competing reaction pathways .
Advanced Research: Target Interaction Prediction
Q: How can computational methods predict the compound’s interactions with biological targets? A:
- Molecular Docking : Use AutoDock Vina to dock the compound into protein active sites (e.g., COX-2 for anti-inflammatory activity). Validate poses with MD simulations (AMBER force field) .
- Pharmacophore Mapping : Generate a pharmacophore model (e.g., hydrogen-bond acceptors at the morpholine oxygen) to screen for analogs with enhanced binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
